molecular formula C8H10O<br>C6H5CH2CH2OH<br>C8H10O B073330 2-Phenylethanol CAS No. 1321-27-3

2-Phenylethanol

Cat. No. B073330
CAS RN: 1321-27-3
M. Wt: 122.16 g/mol
InChI Key: WRMNZCZEMHIOCP-UHFFFAOYSA-N
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Description

2-Phenylethanol (2PE) is a colorless liquid that has a rose-like odor and is commonly found in various essential oils. It is a naturally occurring compound that is widely used in the fragrance and flavor industry. 2PE is also known for its potential therapeutic properties, making it an interesting subject for scientific research.

Scientific Research Applications

Biotechnological Production

2-Phenylethanol (2-PE) is an aromatic alcohol with a rose-like fragrance, extensively used in the cosmetic, perfume, and food industries. Traditionally produced by chemical synthesis, there's growing interest in biotechnological production due to environmental concerns and the preference for natural products. Microbial transformation, particularly through the Ehrlich pathway using L-phenylalanine, has shown considerable progress. Strategies like in situ product removal techniques are being developed to increase production efficiency (Hua & Xu, 2011).

Metabolic Engineering in Escherichia coli

Metabolic engineering of Escherichia coli for 2-PE synthesis from glucose has been explored. Genetic modifications, such as overexpression of specific genes like adh1 and kdc from Saccharomyces cerevisiae, have significantly increased 2-PE accumulation. Optimizing the expression of these genes along with others involved in the biosynthetic pathway can further enhance production (Kang et al., 2014).

Microbial Production

The microbial production of 2-PE through the bioconversion of L-phenylalanine in yeasts is another promising avenue. This approach faces challenges due to product inhibition, necessitating the development of in situ product removal methods. Chemical syntheses and market situations are also reviewed to contextualize microbial production efforts (Etschmann et al., 2002).

Yeast Strains for 2-PE Production

Exploration of different yeast strains like Saccharomyces cerevisiae for natural 2-PE production has been carried out. For instance, a study investigated a Saccharomyces cerevisiae strain isolated from fermented milk for 2-PE production, achieving high yields and developing methods for isolation and purification of 2-PE from the broth (Chreptowicz et al., 2016).

Enhancing Bioproduction in Microorganisms

Recent studies have focused on enhancing 2-PE bioproduction in microorganisms like yeasts and E. coli. This involves strategies like alleviating feedback inhibition, improving precursor transport, and enhancing enzyme activities, all aimed at increasing the yield of naturally produced 2-PE (Wang et al., 2019).

L-Phenylalanine Metabolism and 2-PE Synthesis

The metabolism of L-Phenylalanine in Saccharomyces cerevisiae, which is crucial for 2-PE synthesis via the Ehrlich pathway, has been studied in detail. Understanding the signaling pathways, uptake, and synthesis from L-Phenylalanine is key to optimizing 2-PE production (Dai et al., 2021).

properties

IUPAC Name

2-phenylethanol
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InChI

InChI=1S/C8H10O/c9-7-6-8-4-2-1-3-5-8/h1-5,9H,6-7H2
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InChI Key

WRMNZCZEMHIOCP-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)CCO
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Molecular Formula

Record name PHENETHYL ALCOHOL
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DSSTOX Substance ID

DTXSID9026342
Record name 2-Phenylethanol
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Molecular Weight

122.16 g/mol
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Physical Description

Dry Powder, Liquid, Other Solid; Liquid, Colorless liquid with a floral odor; [Hawley], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colourless liquid; mild, warm,rose, honey-like odour
Record name Benzeneethanol
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Boiling Point

218.2 °C AT 760 MM HG, 219.00 to 221.00 °C. @ 760.00 mm Hg, 219 °C
Record name Phenylethyl alcohol
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Flash Point

102 °C, 205 °F (96 °C) (Closed cup), 102 °C c.c.
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Solubility

2 ML DISSOLVE IN 100 ML WATER AFTER THOROUGH SHAKING; 1 PART IS CLEARLY SOL IN 1 PART OF 50% ALCOHOL; MISCIBLE WITH ALCOHOL, ETHER, SOL IN FIXED OILS & GLYCEROL; SLIGHTLY SOL IN MINERAL OIL, VERY SOL IN PROPYLENE GLYCOL, Miscible with chloroform., 16,000 mg/L in water @ 20 °C, 22.2 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 2 (moderate), Slighty soluble in water; soluble in oils, propylene glycol, 1 mL in 2 mL 50% ethanol (in ethanol)
Record name Phenylethyl alcohol
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Density

1.0202 AT 20 °C/4 °C, 1.02 g/cm³, 1.017-1.020
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Vapor Density

4.21 (AIR= 1), Relative vapor density (air = 1): 4.2
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Vapor Pressure

0.08 [mmHg], 8.68X10-2 mm Hg @ 25 °C /from experimentally derived coefficients/, Vapor pressure, Pa at 20 °C: 8
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Impurities

Common impurities are benzaldehyde, benzylacetone, 1-phenyl-2-propanol, and phenylacetaldehyde.
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Product Name

Phenylethyl Alcohol

Color/Form

COLORLESS, VISCOUS LIQUID

CAS RN

60-12-8, 1321-27-3
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Melting Point

-27 °C, -25.8 °C
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Synthesis routes and methods I

Procedure details

Epoxides are reduced readily with lithium pyrrolidinoborohydride. Thus, cyclohexene oxide is reduced to cyclohexanol, and styrene oxide gives predominantly 2-phenylethanol (see Reaction Sequences 7 and 8). ##STR6##
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Synthesis routes and methods II

Procedure details

It has long been desirable to prepare β-phenylethyl alcohol in a low cost process. This material is a valuable intermediate in the preparation of fragrances and of styrene, a commercial chemical with widely varying uses. In the past, it has been proposed that β-phenylethyl alcohol be prepared from benzyl alcohol. For example, the reaction has been described by Wender, I. et al., J. Am. Chem. Soc. 71 (1949), pages 4160-4161 in the presence of a cobalt catalyst. This early work is summarized by Orchin in Advances in Catalysis, Vol. V (1953), pages 393-414. This author reports that, at 185° C., a 50-60% yield of toluene and a 25-35% yield of β-phenylethanol is obtained. Other workers have experimented with this reaction, particularly Y. B. Kryukov et al., Neftekhimiya, 1970, 10 (1), at page 83. Here, a vapor phase reaction is described over an iron, alumina, vanadium and potassium catalyst at 450° C. and 50 atmospheres pressure. Unfortunately, in this latter reaction extremely low selectivities to the β-phenylethanol were obtained.
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Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five
Yield
25%
Yield
50%

Synthesis routes and methods III

Procedure details

A mixture of 100 ml of tetrahydrofuran (THF) and 30 g of powdered polyhydroxystyrene (PHS) was added to a 250 ml three-necked flask equipped with a temperature probe, an overhead mechanical stirrer and a nitrogen inlet. The mixture stirred for 30 minutes to form a homogeneous solution before 5.0 g of tertiary butyl vinyl ether, 4.8 g of phenethyl alcohol and 140 mg of solid pyridinium-para-toluene sulfonate was added. A brief exotherm was observed followed by a temperature rise of 23° to 27° C. The solution was allowed to stir at 23° C. for 20 hours before 4 g of triethylamine solution (prepared by dissolving 2.31 g of triethylanine in 200 g of TBF) was added to the reaction mixture to quench the acid. The reaction mixture was stirred for additional 30 minutes. The polymer solution was drop-wise added to 1000 ml of de-ionized water under vigorous stirring. The precipitated solid polymer was isolated by filtration. The polymer was washed two times with 250 ml of de-ionized water. The polymer was dried under vacuum at 60° C. for 18 hours.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

Benzaldehyde (1.6 g, 15 mmol), acetophenone (1.8 g, 15% mmol) and acetic acid (0.3 g, 5 mmol) were combined in a flask under nitrogen. 5-Ethyl-2-methylpyridine borane (0.7 g, 5 mmol) was added via syringe over 5 minutes at room temperature. At the end of the addition the temperature of the reaction mixture reached 70° C. An ice water bath was applied immediately to bring the temperature down. The 1H NMR spectrum indicated that the reaction was complete, giving a 91:9 ratio of benzyl alcohol to phenethylalcohol. Of the combined carbonyl substrates, 37% were reduced and 63% remained unreduced. The 11B NMR spectrum indicated 77% borate (reduced carbonyl products) and 22% (combined species between 0 and 2 ppm) of amine coordinated to borate products.
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
0.7 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-Phenylethanol
Reactant of Route 2
2-Phenylethanol
Reactant of Route 3
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2-Phenylethanol
Reactant of Route 4
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2-Phenylethanol
Reactant of Route 5
2-Phenylethanol
Reactant of Route 6
2-Phenylethanol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.